molecular formula C9H8O4 B157316 Methyl 3-formyl-4-hydroxybenzoate CAS No. 24589-99-9

Methyl 3-formyl-4-hydroxybenzoate

Cat. No.: B157316
CAS No.: 24589-99-9
M. Wt: 180.16 g/mol
InChI Key: ADSJCWKOKYOJSZ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H8O4. It is also known by other names such as 3-formyl-4-hydroxybenzoic acid methyl ester and 5-(methoxycarbonyl)salicylaldehyde . This compound is characterized by the presence of a formyl group (–CHO) and a hydroxyl group (–OH) attached to a benzene ring, along with a methyl ester group (–COOCH3).

Scientific Research Applications

Methyl 3-formyl-4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

“Methyl 3-formyl-4-hydroxybenzoate” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

“Methyl 3-formyl-4-hydroxybenzoate” has been used in the synthesis of Cu (II) complexes with α-diimines, which have shown a wide variety of biological activities, such as antibacterial, antifungal, antioxidant, and anticancer . This suggests potential future directions in the exploration of its biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Methyl 3-formyl-4-hydroxybenzoate is a synthetic intermediate used in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Result of Action

The result of the action of this compound, through its role in the synthesis of Roflumilast, is the alleviation of symptoms of chronic obstructive pulmonary disease (COPD). By increasing cAMP levels, it reduces inflammation and relaxes the muscles in the airways, improving airflow and making it easier to breathe .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-formyl-4-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), ammonia (NH3)

Major Products Formed

Comparison with Similar Compounds

Methyl 3-formyl-4-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    Methyl 3-formyl-4-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and reactivity.

    Methyl 3-formyl-5-hydroxybenzoate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSJCWKOKYOJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179335
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24589-99-9
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24589-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Benzoic acid, 3-formyl-4-hydroxy-, methyl ester
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Record name Methyl 3-formyl-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

3-formyl-4-hydroxybenzoic acid (Aldrich 633488, 20 g; 120.39 mmol; 1 eq.) was dissolved in MeOH (400 mL). The solution was cooled down to 0°. SOCl2 (26.20 mL; 361.16 mmol; 3 eq.) was added dropwise (addition took 60 min and the temperature of the reaction mixture increased to 7.6° C.). The reaction mixture was stirred at RT for 24 hours. The reaction mixture was concentrated and the crude mixture was dissolved in EtOAc (500 mL) and washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL), dried over MgSO4 and concentrated affording the title compound as a beige solid (19.86 g, 91%). 1H NMR (DMSO-d6, 300 MHz) δ 8.25-8.24 (d, J=2.33 Hz, 1H), 8.08-8.03 (dd, J=8.79 Hz, 2.33 Hz, 1H), 7.12-7.09 (d, J=8.75 Hz, 1H), 3.83 (s, 3H). LC/MS (Method B): 179.1 (M−H)−. HPLC (Method A) Rt 3.04 min (Purity: 91.6%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (3.00 g, 19.7 mmol) and magnesium chloride (2.81 g, 29.5 mmol) were stirred in 100 mL of acetonitrile. TEA (10.3 mL, 73.9 mmol) was added via syringe. Paraformaldehyde (12.0 g, 133 mmol) was added in a single portion and the reaction was heated to reflux. The reaction was stirred at reflux for 24 hours and cooled to rt. The reaction was quenched by the addition of approximately 100 mL of 1N HCl and poured into EtOAc. The layers were separated, and the organic layer was washed with brine. The combined aqueous layers were extracted with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. The clean fractions (by TLC) were concentrated in vacuo to afford 2.06 g (58%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 11.54 (s, 1H), 10.27 (s, 1H), 8.21 (d, J=2.4 Hz, 1H), 8.03 (dd, J=8.8, 2.4 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 3.79 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (1.52 g) is dissolved in trifluoroacetic acid (20 ml), thereto is added hexamethylenetetramine (700 mg) and the mixture is heated under reflux for 2 hours. The reaction solution is concentrated under reduced pressure, thereto is poured ice-water, and then the mixture is extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over sodium sulfate and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in chloroform, and then filtered to remove the insoluble materials. The filtrate is concentrated under reduced pressure, and then purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=4/1) to give the title compound (540 mg).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Methyl-4-hydroxybenzoate (4.56 g, 30 mmol) was mixed with trifluoroacetic acid (24 ml) and hexamethylenetetramine (8.41 g, 60 mmol) (Duff reaction). The reaction medium was heated to 80° C. for three hours and cooled to 0° C., followed by successive addition of 15 ml of 50% sulfuric acid and 90 ml of demineralized water. After stirring for one hour at room temperature, the medium was extracted with ethyl ether, washed with water, dried over magnesium sulfate and filtered, and the solvents were evaporated off. The product was purified by passage through a column of silica and was eluted with dichloromethane. After evaporation of the solvents, 1.92 g of a crystallized white solid are obtained, equivalent to a yield of 36%. Its properties were as follows:
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
8.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the common application of Methyl 3-formyl-4-hydroxybenzoate in chemical synthesis?

A1: this compound is frequently employed as a precursor for synthesizing Schiff base ligands. These ligands are formed through a condensation reaction between the aldehyde group of this compound and an amine group. [, ] For instance, it can be reacted with 1,2-diaminocyclohexane to create a new Schiff base ligand. [] This ligand can then be used to form complexes with various metal ions like Mn(III), Fe(III), and Ni(II). []

Q2: Are there alternative synthesis methods available for this compound besides using it as a starting material?

A2: Yes, this compound (also known as Methyl 2-hydroxy-5-formylbenzoate) can be synthesized by formylating the corresponding phenol, Methyl 4-hydroxybenzoate, using various strong acids like polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid. [] This method, using hexamethylenetetramine as the formylating agent, has been reported to yield better results compared to the Duff reaction. []

Q3: How is this compound characterized structurally?

A3: The synthesized Schiff base ligand derived from this compound, along with its corresponding metal complexes, can be characterized using several techniques. These include:

  • Elemental analysis: This helps determine the elemental composition and purity of the compound. []
  • 1H NMR spectroscopy: This provides information about the hydrogen atoms' environment and confirms the structure. []
  • IR spectroscopy: This identifies the functional groups present in the molecule by analyzing their characteristic vibrations. []

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